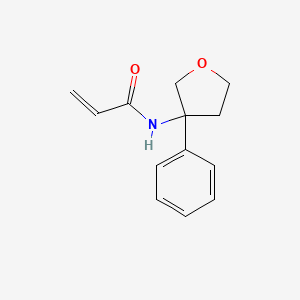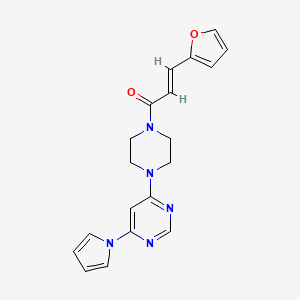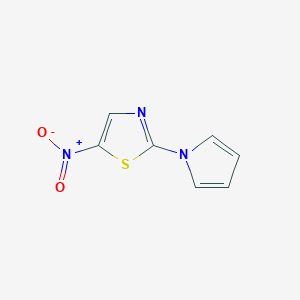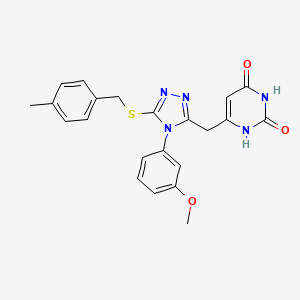
5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1909337-02-5. It has a molecular weight of 188.66 and its IUPAC name is this compound . It is stored at room temperature and is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature . The compound has a molecular weight of 188.66 .
Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, including structures similar to 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole, have been studied for their corrosion inhibition properties. For instance, 4H-1,2,4-triazole derivatives have shown effectiveness in protecting mild steel in hydrochloric acid, acting as mixed-type inhibitors and following the Langmuir isotherm model in adsorption (Bentiss et al., 2007).
Antimicrobial and Antioxidant Activities
Various triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial and antioxidant activities. Derivatives of 4H-1,2,4-triazole displayed significant activities against human pathogenic microorganisms and showed antioxidant properties (Tay et al., 2022).
Synthesis and Structural Assessment
The synthesis and structural assessment of compounds related to 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole have been explored. For instance, studies have focused on creating and analyzing complexes of these compounds with elements like HgCl2 (Castiñeiras et al., 2018).
Molecular Modeling
In-depth molecular modeling and theoretical studies have been conducted to understand the interaction and efficacy of 1,2,4-triazole derivatives. These studies help in revealing insights into the structural and electronic effects in relation to their functional properties, like corrosion inhibition efficiency (Ansari et al., 2014).
Synthesis of Biologically Active Heterocycles
The use of 1,2,4-triazole derivatives as precursors in synthesizing biologically active heterocycles has been effective, with applications in creating antimicrobial agents and surface active agents (El-Sayed, 2006).
Magnetic and Luminescent Properties
Studies on the magnetic and luminescent properties of iron(II) and zinc(II) coordination frameworks using 1,2,4-triazole derivative ligands have been conducted. This research is important for understanding the material properties of these compounds (Zhai et al., 2016).
DNA Fluorescence Mismatch Sensing
Triazole derivatives have been synthesized and used in oligonucleotides for nucleobase-discriminating fluorescence sensing in duplex DNA. This application is significant for SNP detection in long DNA targets (Ming & Seela, 2012).
Propriétés
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1H-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBLNSNIAPKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)
![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2652069.png)



![3'-(2-methylpropyl)-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2652075.png)
![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2652078.png)
